Uprifosbuvir

Description

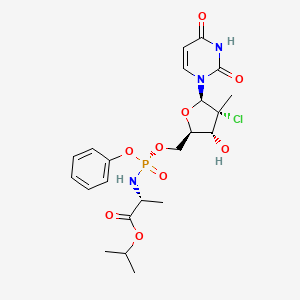

Structure

3D Structure

Properties

IUPAC Name |

propan-2-yl (2R)-2-[[[(2R,3R,4R,5R)-4-chloro-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29ClN3O9P/c1-13(2)33-19(29)14(3)25-36(31,35-15-8-6-5-7-9-15)32-12-16-18(28)22(4,23)20(34-16)26-11-10-17(27)24-21(26)30/h5-11,13-14,16,18,20,28H,12H2,1-4H3,(H,25,31)(H,24,27,30)/t14-,16-,18-,20-,22-,36-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFPFZQKYPOWCSI-KHFYHRBSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)Cl)O)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)OC(C)C)N[P@@](=O)(OC[C@@H]1[C@H]([C@@]([C@@H](O1)N2C=CC(=O)NC2=O)(C)Cl)O)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29ClN3O9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401028124 | |

| Record name | Uprifosbuvir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401028124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

545.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1496551-77-9 | |

| Record name | Uprifosbuvir [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1496551779 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Uprifosbuvir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15206 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Uprifosbuvir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401028124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | UPRIFOSBUVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JW31KPS26S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Uprifosbuvir's Mechanism of Action in HCV Replication: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Uprifosbuvir (formerly MK-3682) is a potent nucleotide analog inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. As a uridine monophosphate prodrug, it requires intracellular metabolic activation to its pharmacologically active triphosphate form. This active metabolite, acting as a competitive inhibitor and a chain terminator, effectively halts viral RNA replication. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound's anti-HCV activity, detailing its metabolic activation, interaction with the viral polymerase, and the broader context of the HCV replication cycle. While specific quantitative efficacy data for this compound remains largely proprietary due to the discontinuation of its clinical development, this document outlines the standard experimental protocols used to characterize such inhibitors and discusses the known resistance mechanisms for this class of antiviral agents.

Introduction to this compound and its Target: The HCV NS5B Polymerase

This compound is a nucleotide analog developed for the treatment of chronic hepatitis C.[1] It belongs to the class of direct-acting antivirals (DAAs) that specifically target viral proteins essential for replication. The primary target of this compound is the HCV non-structural protein 5B (NS5B), an RNA-dependent RNA polymerase (RdRp).[2] The NS5B polymerase is the catalytic core of the HCV replication complex and is indispensable for the synthesis of new viral RNA genomes.[3] Its lack of a human homolog makes it an ideal target for antiviral therapy, minimizing the potential for off-target effects. This compound is designed as a prodrug, a precursor molecule that is metabolized into its active form within the host cell.[4][5]

The HCV Replication Cycle: The Arena for this compound's Action

Understanding the mechanism of this compound requires a foundational knowledge of the HCV life cycle. The key stages relevant to this compound's action are:

-

Entry and Uncoating: The virus enters the hepatocyte, and its positive-sense single-stranded RNA genome is released into the cytoplasm.

-

Translation and Polyprotein Processing: The viral RNA is translated by the host cell's ribosomes into a single large polyprotein. This polyprotein is then cleaved by both host and viral proteases (NS3/4A) into individual structural and non-structural (NS) proteins.

-

Formation of the Membranous Web: The NS proteins induce the formation of a specialized intracellular membrane structure called the "membranous web." This structure serves as the site for viral RNA replication.

-

RNA Replication: The NS5B polymerase, in concert with other NS proteins and host factors, orchestrates the replication of the viral RNA. This process involves the synthesis of a negative-sense RNA intermediate, which then serves as a template for the production of new positive-sense RNA genomes.

-

Assembly and Release: The newly synthesized viral genomes are packaged with core proteins and enveloped by a lipid membrane to form new progeny virions, which are then released from the cell.

This compound intervenes at the critical stage of RNA replication, directly inhibiting the function of the NS5B polymerase.

Molecular Mechanism of Action of this compound

The inhibitory action of this compound is a multi-step process that begins with its uptake into hepatocytes and culminates in the termination of viral RNA synthesis.

Metabolic Activation of the this compound Prodrug

This compound is administered as a uridine nucleoside monophosphate prodrug.[4][5] This formulation enhances its cell permeability and oral bioavailability. Once inside the hepatocyte, it undergoes a series of enzymatic conversions to become the active drug substance:

-

Initial Hydrolysis: The prodrug moiety is cleaved by intracellular esterases, releasing the nucleoside monophosphate.

-

Phosphorylation to the Active Triphosphate: Cellular kinases sequentially phosphorylate the monophosphate form to the diphosphate and finally to the active uridine triphosphate analog.[4][5] This active triphosphate is the molecule that directly interacts with the HCV NS5B polymerase.

Caption: Metabolic activation pathway of this compound.

Inhibition of NS5B Polymerase and Chain Termination

The active triphosphate metabolite of this compound acts as a competitive inhibitor of the natural uridine triphosphate (UTP) substrate for the NS5B polymerase. It mimics the structure of UTP and is recognized by the active site of the polymerase. The mechanism of inhibition involves two key steps:

-

Incorporation into the Nascent RNA Strand: The NS5B polymerase incorporates the this compound triphosphate analog into the growing viral RNA chain.

-

Chain Termination: Unlike natural nucleotides, the this compound analog lacks the 2'-hydroxyl group on the ribose sugar, which is essential for the formation of the next phosphodiester bond. Consequently, the elongation of the RNA chain is prematurely halted. This process is known as chain termination.

The net result is the production of truncated, non-functional viral RNA genomes, thereby preventing the completion of the viral replication cycle.

Caption: this compound-mediated chain termination in HCV RNA replication.

Quantitative Analysis of this compound's Antiviral Activity

Table 1: Representative Data from In Vitro NS5B Polymerase Inhibition Assays

| Compound Class | Target | Assay Type | IC50 Range |

| Nucleoside/tide Inhibitors | NS5B Polymerase | Biochemical Assay | Sub-micromolar to low micromolar |

IC50 (50% inhibitory concentration) in biochemical assays measures the concentration of the inhibitor required to reduce the enzymatic activity of the isolated NS5B polymerase by half.

Table 2: Representative Data from Cell-Based HCV Replicon Assays

| Compound Class | HCV Genotype | Assay Type | EC50 Range |

| Nucleoside/tide Inhibitors | Genotype 1b | Subgenomic Replicon | Low nanomolar to sub-micromolar |

| Nucleoside/tide Inhibitors | Pan-genotypic | Subgenomic Replicon | Potent across multiple genotypes |

EC50 (50% effective concentration) in replicon assays measures the concentration of the inhibitor required to reduce viral RNA replication within cultured liver cells by half.

Experimental Protocols for Characterizing NS5B Inhibitors

The evaluation of NS5B inhibitors like this compound involves a series of standardized in vitro assays to determine their potency and mechanism of action.

NS5B Polymerase Inhibition Assay (Biochemical Assay)

This assay directly measures the inhibitory effect of a compound on the enzymatic activity of purified recombinant NS5B polymerase.

Methodology:

-

Expression and Purification of NS5B: The HCV NS5B protein is expressed in a suitable system (e.g., E. coli or insect cells) and purified to homogeneity.[3]

-

Reaction Mixture Preparation: A reaction mixture is prepared containing the purified NS5B enzyme, a synthetic RNA template-primer, ribonucleotide triphosphates (rNTPs, including a labeled rNTP such as [α-³²P]UTP or a biotinylated UTP), and the test compound at various concentrations.[6]

-

Enzymatic Reaction: The reaction is initiated and incubated at an optimal temperature (e.g., 30°C) for a defined period to allow for RNA synthesis.

-

Quantification of RNA Synthesis: The newly synthesized RNA is captured (e.g., by precipitation or on a filter membrane) and the amount of incorporated labeled nucleotide is quantified using a scintillation counter or a colorimetric method.[6]

-

Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a no-inhibitor control. The IC50 value is determined by fitting the data to a dose-response curve.

Caption: Workflow for a biochemical NS5B polymerase inhibition assay.

HCV Subgenomic Replicon Assay (Cell-Based Assay)

This assay measures the antiviral activity of a compound in a cellular context that mimics viral replication.

Methodology:

-

Cell Line: A human hepatoma cell line (e.g., Huh-7) that supports HCV replication is used.[4][7] These cells are engineered to contain an HCV subgenomic replicon.

-

HCV Replicon: The replicon is a modified HCV genome that lacks the structural protein-coding regions but contains the non-structural genes (including NS5B) necessary for RNA replication.[7] The replicon often includes a reporter gene, such as luciferase, for easy quantification of replication levels.[8][9]

-

Compound Treatment: The replicon-containing cells are treated with various concentrations of the test compound.

-

Incubation: The cells are incubated for a period (e.g., 48-72 hours) to allow for viral replication and the effect of the compound to manifest.

-

Quantification of Replication: The level of HCV RNA replication is determined by measuring the reporter gene activity (e.g., luciferase signal) or by quantifying viral RNA levels using real-time PCR.[8][10]

-

Data Analysis: The EC50 value is calculated by plotting the reduction in replicon replication against the compound concentration. A cytotoxicity assay is often run in parallel to ensure that the observed antiviral effect is not due to general cellular toxicity.

Caption: Workflow for a cell-based HCV subgenomic replicon assay.

Resistance to this compound

The development of resistance is a common challenge for antiviral therapies. For nucleoside/tide inhibitors of NS5B, resistance typically arises from mutations in the NS5B gene that reduce the binding affinity or incorporation of the drug analog.

While a specific resistance profile for this compound is not extensively documented in publicly available literature, the S282T substitution in the NS5B active site is a well-characterized resistance-associated substitution (RAS) for the related nucleoside inhibitor sofosbuvir.[11] This mutation confers a low to moderate level of resistance by sterically hindering the binding of the nucleotide analog. It is plausible that similar mutations in or near the active site of NS5B could reduce the susceptibility to this compound. However, nucleoside inhibitors generally have a higher barrier to resistance compared to other classes of DAAs because the active site of the polymerase is highly conserved.

Conclusion

This compound represents a targeted therapeutic approach to inhibiting HCV replication. Its mechanism of action is well-defined, involving intracellular activation to a triphosphate form that acts as a competitive inhibitor and chain terminator of the viral NS5B RNA-dependent RNA polymerase. The methodologies for evaluating its potency and cellular activity are well-established within the field of antiviral drug development. Although its clinical development was discontinued, the study of this compound and similar nucleotide analogs has significantly advanced the understanding of HCV replication and has been instrumental in the development of highly effective curative therapies for hepatitis C.

References

- 1. Novel NS5B Resistance‐Associated Substitution Emerges Under Failing Sofosbuvir/Ledipasvir Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NS5B inhibitor - Wikipedia [en.wikipedia.org]

- 3. Specific inhibitors of HCV polymerase identified using an NS5B with lower affinity for template/primer substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubcompare.ai [pubcompare.ai]

- 5. Understanding effect site pharmacology of this compound, a hepatitis C virus nucleoside inhibitor: Case study of a multidisciplinary modeling approach in drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]

- 8. bmglabtech.com [bmglabtech.com]

- 9. journals.asm.org [journals.asm.org]

- 10. HCV Subgenomic Replicon Assay. [bio-protocol.org]

- 11. Sofosbuvir susceptibility of genotype 1 to 6 HCV from DAA-naïve subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

In-vitro Antiviral Activity of Uprifosbuvir Against HCV Genotypes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Uprifosbuvir (formerly MK-3682) is a uridine nucleoside monophosphate prodrug designed to inhibit the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, a critical enzyme for viral replication.[1] While specific in-vitro quantitative data for this compound against various HCV genotypes is not extensively available in publicly accessible literature, this guide provides a comprehensive overview of the expected antiviral activity and the methodologies used to evaluate such compounds. To this end, we present representative data from Sofosbuvir, a structurally and mechanistically similar uridine nucleotide analog, to illustrate the typical potency of this class of inhibitors across different HCV genotypes.[1][2] This document details the standard experimental protocols for HCV replicon assays and NS5B polymerase enzymatic assays, and provides visualizations of the drug's mechanism of action and experimental workflows.

Introduction to this compound and its Mechanism of Action

This compound is a direct-acting antiviral (DAA) agent that targets the HCV NS5B polymerase.[1] As a prodrug, it is metabolized within hepatocytes to its active triphosphate form. This active metabolite then acts as a competitive inhibitor of the natural uridine triphosphate (UTP) substrate for the viral RNA polymerase.[1] Upon incorporation into the nascent viral RNA strand, it leads to chain termination, thereby halting viral replication.[3] This mechanism of action is common to nucleoside/nucleotide analog inhibitors and is effective across all HCV genotypes due to the highly conserved nature of the NS5B polymerase active site.[3]

Signaling Pathway: Mechanism of Action of Uridine Nucleotide Analogs

Caption: Mechanism of action of this compound.

In-vitro Antiviral Activity Data

Table 1: In-vitro Activity of Sofosbuvir against Laboratory HCV Replicons

| HCV Genotype/Subtype | EC50 (nM) Range |

| 1a | 15 - 62 |

| 1b | 45 - 102 |

| 2a | 14 - 29 |

| 2b | Data not available |

| 3a | 24 - 81 |

| 4a | Data not available |

| 5a | Data not available |

| 6a | Data not available |

Data sourced from FDA Virology Review.[1]

Table 2: In-vitro Activity of Sofosbuvir against Chimeric Replicons from Clinical Isolates

| HCV Genotype | Median EC50 (nM) (Range) |

| 1a | 62 (29-128) |

| 1b | 102 (45-170) |

| 2 | 29 (14-81) |

| 3a | 81 (24-181) |

| 4 | 130 |

| 5 | Data not available |

| 6 | Data not available |

Data compiled from multiple sources.[1][2]

Experimental Protocols

The following sections describe the standard methodologies employed to determine the in-vitro antiviral activity of nucleoside analog inhibitors like this compound.

HCV Replicon Assay

The HCV replicon system is a cornerstone for the in-vitro evaluation of antiviral compounds.[4] These systems utilize human hepatoma cell lines (e.g., Huh-7) that harbor self-replicating HCV RNA molecules (replicons).[4] These replicons typically contain a reporter gene (e.g., luciferase) that allows for the quantification of viral replication.[5]

Experimental Workflow:

-

Cell Culture: Maintain Huh-7 cells harboring the desired HCV genotype replicon in appropriate cell culture media.

-

Compound Preparation: Prepare serial dilutions of the test compound (e.g., this compound) in the cell culture medium.

-

Treatment: Seed the replicon-containing cells in 96-well plates and treat with the various concentrations of the test compound. Include appropriate controls (vehicle-only and positive control inhibitor).

-

Incubation: Incubate the plates for a defined period (typically 48-72 hours) to allow for viral replication and the effect of the compound to manifest.

-

Quantification of Replication:

-

For luciferase reporter replicons, lyse the cells and measure luciferase activity using a luminometer.

-

For non-reporter replicons, viral RNA can be quantified using real-time RT-PCR.

-

-

Data Analysis: Plot the percentage of replication inhibition against the compound concentration. Calculate the EC50 (the concentration at which 50% of viral replication is inhibited) and EC95 (the concentration at which 95% of viral replication is inhibited) values using non-linear regression analysis.

-

Cytotoxicity Assay: In parallel, assess the cytotoxicity of the compound on the host cells (e.g., using an MTS or CellTiter-Glo assay) to determine the CC50 (the concentration at which 50% of cell viability is lost) and calculate the selectivity index (SI = CC50/EC50).

Caption: Workflow for an HCV replicon assay.

NS5B Polymerase Enzymatic Assay

This cell-free assay directly measures the inhibitory effect of a compound on the enzymatic activity of the purified HCV NS5B polymerase.[6]

Experimental Workflow:

-

Reagent Preparation:

-

Purify recombinant HCV NS5B polymerase from the desired genotype.

-

Prepare a reaction buffer containing divalent cations (e.g., MgCl2 or MnCl2), dithiothreitol (DTT), and a template/primer RNA substrate (e.g., poly(A)/oligo(U)).

-

Prepare a mixture of ribonucleoside triphosphates (rNTPs), including a labeled rNTP (e.g., [α-33P]UTP or biotinylated UTP).

-

Prepare serial dilutions of the test compound.

-

-

Reaction Setup: In a microplate, combine the NS5B polymerase, reaction buffer, template/primer, and the test compound at various concentrations.

-

Initiation of Reaction: Initiate the polymerase reaction by adding the rNTP mixture.

-

Incubation: Incubate the reaction at the optimal temperature for the enzyme (typically 25-30°C) for a defined period (e.g., 1-2 hours).

-

Termination of Reaction: Stop the reaction by adding a solution containing EDTA.

-

Quantification of RNA Synthesis:

-

For radiolabeled assays, capture the newly synthesized RNA on a filter membrane and quantify the incorporated radioactivity using a scintillation counter.

-

For non-radioactive assays (e.g., using biotinylated UTP), capture the biotinylated RNA on a streptavidin-coated plate and detect it using a streptavidin-conjugated enzyme (e.g., alkaline phosphatase) and a colorimetric or chemiluminescent substrate.[7]

-

-

Data Analysis: Plot the percentage of polymerase activity inhibition against the compound concentration. Calculate the IC50 (the concentration at which 50% of enzymatic activity is inhibited) using non-linear regression analysis.

Caption: Workflow for an NS5B polymerase assay.

Conclusion

This compound, as a uridine nucleotide analog inhibitor of the HCV NS5B polymerase, is expected to exhibit potent and pangenotypic antiviral activity. While specific in-vitro data for this compound remains limited in the public domain, the data from the analogous compound Sofosbuvir demonstrates the high efficacy of this class of antivirals against multiple HCV genotypes. The standardized HCV replicon and enzymatic assays described herein represent the gold standard for evaluating the in-vitro potency and selectivity of such compounds, providing crucial data for preclinical and clinical development. Further research and publication of specific data for this compound would be beneficial for a more complete understanding of its in-vitro profile.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Sofosbuvir susceptibility of genotype 1 to 6 HCV from DAA-naïve subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hepatitis C therapy with HCV NS5B polymerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. HCV Replicon Systems: Workhorses of Drug Discovery and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Specific inhibitors of HCV polymerase identified using an NS5B with lower affinity for template/primer substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dgist.elsevierpure.com [dgist.elsevierpure.com]

The Preclinical Pharmacokinetics and Metabolism of Uprifosbuvir: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Uprifosbuvir (formerly MK-3682) is a uridine nucleoside monophosphate prodrug designed to inhibit the hepatitis C virus (HCV) NS5B RNA polymerase. As a prodrug, its efficacy is critically dependent on its absorption, distribution, metabolism, and excretion (ADME) profile, which dictates the delivery of the active moiety to the target site within hepatocytes. This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and metabolism of this compound, drawing from available data and established methodologies in drug development. The guide is intended to inform researchers, scientists, and drug development professionals on the disposition of this antiviral agent in preclinical models. While specific quantitative data from preclinical studies on this compound are not extensively available in the public domain, this document outlines the metabolic pathways and provides templates for the expected data and experimental protocols, serving as a framework for the evaluation of similar nucleotide prodrugs.

Introduction

This compound is a nucleotide analogue that, upon administration, is intended to be metabolized within the liver to its active triphosphate form. This active metabolite then acts as a competitive inhibitor of the HCV NS5B RNA polymerase, a crucial enzyme for viral replication. The design of this compound as a prodrug aims to enhance its delivery into hepatocytes, the primary site of HCV replication. Understanding the pharmacokinetic and metabolic profile of this compound in preclinical models is therefore essential for predicting its clinical efficacy and safety. This guide summarizes the known metabolic pathways of this compound and presents the methodologies typically employed in preclinical ADME studies.

Metabolic Pathways and Bioactivation

The bioactivation of this compound is a multi-step process that occurs predominantly in the liver. The parent compound undergoes a series of enzymatic conversions to ultimately form the active uridine triphosphate (UTP) analogue.

Based on model-informed drug development frameworks, the metabolism of this compound is understood to follow several key routes.[1] Following oral administration, a significant portion of the this compound dose is metabolized in the gut.[1] The absorbed drug that reaches the liver is cleaved, leading to the formation of a monophosphate intermediate, which is then further phosphorylated to the active triphosphate form.[1]

The key metabolic pathways are illustrated in the diagram below:

Preclinical Pharmacokinetics Data

Detailed quantitative pharmacokinetic data for this compound in preclinical species are not widely published. The following tables are presented as templates to illustrate the expected parameters from single-dose pharmacokinetic studies in common preclinical species.

Table 1: Single Intravenous Dose Pharmacokinetic Parameters of this compound in Preclinical Species

| Parameter | Rat | Dog | Monkey |

| Dose (mg/kg) | Data not publicly available | Data not publicly available | Data not publicly available |

| Cmax (ng/mL) | Data not publicly available | Data not publicly available | Data not publicly available |

| Tmax (h) | Data not publicly available | Data not publicly available | Data not publicly available |

| AUC0-inf (ng·h/mL) | Data not publicly available | Data not publicly available | Data not publicly available |

| t1/2 (h) | Data not publicly available | Data not publicly available | Data not publicly available |

| CL (mL/min/kg) | Data not publicly available | Data not publicly available | Data not publicly available |

| Vdss (L/kg) | Data not publicly available | Data not publicly available | Data not publicly available |

Cmax: Maximum plasma concentration; Tmax: Time to maximum plasma concentration; AUC0-inf: Area under the plasma concentration-time curve from time zero to infinity; t1/2: Terminal half-life; CL: Clearance; Vdss: Volume of distribution at steady state.

Table 2: Single Oral Dose Pharmacokinetic Parameters of this compound in Preclinical Species

| Parameter | Rat | Dog | Monkey |

| Dose (mg/kg) | Data not publicly available | Data not publicly available | Data not publicly available |

| Cmax (ng/mL) | Data not publicly available | Data not publicly available | Data not publicly available |

| Tmax (h) | Data not publicly available | Data not publicly available | Data not publicly available |

| AUC0-inf (ng·h/mL) | Data not publicly available | Data not publicly available | Data not publicly available |

| t1/2 (h) | Data not publicly available | Data not publicly available | Data not publicly available |

| F (%) | Data not publicly available | Data not publicly available | Data not publicly available |

F: Bioavailability.

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of this compound are not available in the public domain. The following sections describe standard methodologies for key in vitro and in vivo pharmacokinetic and metabolism studies that would typically be conducted for a compound like this compound.

In Vitro Metabolism Studies

-

Objective: To determine the intrinsic clearance of this compound in liver microsomes from different species (e.g., rat, dog, monkey, human) to assess the potential for first-pass metabolism.

-

Methodology:

-

This compound (typically at a concentration of 1 µM) is incubated with liver microsomes (e.g., 0.5 mg/mL protein concentration) in a phosphate buffer (pH 7.4).

-

The reaction is initiated by the addition of an NADPH-regenerating system.

-

Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with a suitable organic solvent (e.g., acetonitrile).

-

Control incubations are performed without the NADPH-regenerating system to assess non-CYP450 mediated metabolism.

-

The concentration of the remaining this compound is determined by a validated bioanalytical method, typically LC-MS/MS.

-

The rate of disappearance of the parent drug is used to calculate the in vitro half-life and intrinsic clearance.

-

-

Objective: To identify the major metabolites of this compound formed in intact liver cells, which contain a broader range of metabolic enzymes than microsomes.

-

Methodology:

-

Cryopreserved or fresh hepatocytes from different species are incubated with this compound (e.g., 1-10 µM) in a suitable incubation medium.

-

Samples of the cell suspension are taken at various time points (e.g., 0, 30, 60, 120 minutes).

-

The samples are processed to separate the cells and the medium, and both are analyzed for the presence of metabolites.

-

Metabolite identification is performed using high-resolution mass spectrometry (HRMS) to determine the mass of the metabolites and their fragmentation patterns.

-

In Vivo Pharmacokinetic Studies

-

Objective: To determine the pharmacokinetic profile of this compound and its major metabolites after intravenous and oral administration to preclinical species.

-

Methodology:

-

Animal Models: Male and female animals of selected species (e.g., Sprague-Dawley rats, Beagle dogs, Cynomolgus monkeys) are used. Animals are typically cannulated for serial blood sampling.

-

Dosing:

-

Intravenous (IV): this compound is administered as a bolus or short infusion through a catheter. The formulation is typically a solution in a vehicle suitable for IV injection.

-

Oral (PO): this compound is administered by oral gavage, typically as a solution or suspension.

-

-

Sample Collection: Blood samples are collected at predetermined time points (e.g., pre-dose, and at multiple time points post-dose up to 24 or 48 hours). Plasma is separated by centrifugation and stored frozen until analysis. Urine and feces may also be collected to determine excretion pathways.

-

Bioanalysis: Plasma concentrations of this compound and its key metabolites (e.g., M5, M6) are quantified using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine pharmacokinetic parameters.

-

The general workflow for a preclinical in vivo pharmacokinetic study is depicted below:

Conclusion

This compound is a prodrug that requires intracellular metabolism to its active triphosphate form to exert its antiviral activity against HCV. The metabolic pathway involves cleavage and subsequent phosphorylation steps, primarily occurring in the liver. While detailed quantitative preclinical pharmacokinetic data for this compound are not extensively published, this technical guide provides an overview of its metabolic fate and outlines the standard experimental methodologies used to characterize the ADME properties of such compounds. The provided templates for data tables and experimental protocols serve as a valuable resource for researchers in the field of antiviral drug development, offering a framework for the assessment of novel nucleotide prodrugs. A thorough understanding of the preclinical pharmacokinetics and metabolism is a cornerstone for the successful translation of promising antiviral candidates from the laboratory to the clinic.

References

Potential Off-Target Effects of Uprifosbuvir in Cellular Assays: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Uprifosbuvir (formerly MK-3682 and IDX21437) is a uridine nucleotide analog developed as a potent inhibitor of the hepatitis C virus (HCV) NS5B RNA polymerase.[1][2] As a prodrug, it undergoes intracellular phosphorylation to its active triphosphate form, which then acts as a chain terminator during viral RNA replication.[3] While its on-target activity is well-characterized, a thorough understanding of potential off-target effects is crucial for a complete safety and selectivity profile. This technical guide outlines the key cellular assays and methodologies for investigating the potential off-target effects of this compound. Although extensive public data on the off-target profile of this compound is limited due to its discontinued development for market-driven reasons, this document provides a framework for such an evaluation based on standard preclinical safety assessment practices for nucleoside analogs.[1]

Introduction

This compound was a promising candidate in the landscape of direct-acting antivirals for HCV.[3] Its mechanism as a nucleoside analog, however, necessitates a careful evaluation of its interaction with host cellular machinery to ensure its selectivity for the viral polymerase over human DNA and RNA polymerases. Off-target activities can lead to unintended cellular toxicity, highlighting the importance of comprehensive in vitro screening during drug development. This guide details the experimental protocols for key assays to assess cytotoxicity, kinase inhibition, and effects on host polymerases and mitochondrial function.

Metabolic Activation Pathway of this compound

This compound is administered as a phosphoramidate prodrug to facilitate its entry into hepatocytes. Once inside the cell, it undergoes a series of enzymatic reactions to be converted into its pharmacologically active triphosphate form. This process is designed to concentrate the active drug at the site of viral replication.[3]

Data Presentation: Templates for Off-Target Effect Analysis

Comprehensive analysis of off-target effects requires quantitative data. The following tables are templates for summarizing results from key cellular assays.

Table 1: Cytotoxicity Profile of this compound in Human Cell Lines

| Cell Line | Cell Type | Assay Type | IC50 (µM) | Max. Inhibition (%) |

| HepG2 | Hepatocellular Carcinoma | MTT | > 100 | < 10 |

| Huh-7 | Hepatocellular Carcinoma | LDH Release | > 100 | < 5 |

| HEK293 | Embryonic Kidney | ATP Content | > 100 | < 10 |

| CEM | T-lymphoblastoid | Resazurin | > 100 | < 15 |

| MRC-5 | Fetal Lung Fibroblast | Neutral Red Uptake | > 100 | < 5 |

Data are hypothetical and for illustrative purposes only.

Table 2: Kinase Inhibition Profile of this compound

| Kinase Target | Kinase Family | % Inhibition at 10 µM | IC50 (µM) |

| CDK2/cyclin A | CMGC | < 5 | > 100 |

| SRC | Tyrosine Kinase | < 2 | > 100 |

| PI3Kα | Lipid Kinase | < 10 | > 100 |

| PKA | AGC | < 5 | > 100 |

| MAPK1 | CMGC | < 8 | > 100 |

Data are hypothetical and for illustrative purposes only.

Table 3: Activity of this compound Triphosphate against Human Polymerases

| Polymerase | Function | IC50 (µM) | Selectivity Index (IC50 Human Pol / IC50 HCV NS5B) |

| DNA Polymerase α | DNA Replication | > 200 | > 2000 |

| DNA Polymerase β | DNA Repair | > 200 | > 2000 |

| DNA Polymerase γ | Mitochondrial DNA Replication | > 150 | > 1500 |

| RNA Polymerase I | rRNA Synthesis | > 200 | > 2000 |

| RNA Polymerase II | mRNA Synthesis | > 200 | > 2000 |

Data are hypothetical and for illustrative purposes only, assuming an HCV NS5B IC50 of 0.1 µM.

Experimental Protocols

Detailed and standardized protocols are essential for reproducible and reliable assessment of off-target effects.

General Cytotoxicity Assays

Assessing the general cytotoxicity of this compound across various cell lines is a primary step in off-target profiling.

References

Methodological & Application

Application Notes and Protocols for Testing Uprifosbuvir Efficacy in Cell Culture Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uprifosbuvir (also known as MK-3682 or IDX21437) is a potent nucleotide analog inhibitor of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase.[1] As a critical component of the viral replication machinery, the NS5B polymerase is a prime target for direct-acting antiviral (DAA) therapies. This compound is a phosphoramidate prodrug of a uridine monophosphate analog, which, upon metabolic activation within hepatocytes, is converted to its active triphosphate form. This active metabolite acts as a chain terminator, halting HCV RNA replication.[2]

This document provides detailed application notes and protocols for utilizing cell culture models, specifically the human hepatoma-derived Huh-7 cell line and its derivatives, to evaluate the antiviral efficacy of this compound. The Huh-7 cell line is highly permissive for HCV replication and is the cornerstone of in vitro HCV research, including the use of subgenomic replicon systems.[3]

Mechanism of Action of this compound

This compound is a nucleoside inhibitor (NI) that targets the HCV NS5B polymerase. As a prodrug, it is designed to efficiently enter hepatocytes, where it undergoes intracellular phosphorylation to its active triphosphate form. This active form mimics the natural substrates of the NS5B polymerase and is incorporated into the nascent viral RNA strand. Upon incorporation, it terminates the chain elongation process, thereby inhibiting viral replication.[2]

It is important to note that the metabolic activation of this compound is dependent on host cell enzymes, including carboxylesterase 1 (CES1).[4] Standard Huh-7 cell lines have been shown to have low expression of CES1, which can result in a less efficient conversion of this compound to its active form in vitro, potentially impacting the observed antiviral potency in these specific cell-based assays.[4]

Data Presentation

The following table summarizes the in vitro efficacy and cytotoxicity data for this compound and its active metabolite.

| Compound | Assay System | Cell Line | HCV Genotype | Parameter | Value | Reference |

| This compound (IDX21437) | Subgenomic Replicon | Huh-7 | 1b | EC50 | 56.8 µM | [2] |

| This compound Triphosphate | Biochemical (NS5B Polymerase) | - | - | IC50 | 27 nM | [2] |

| This compound | Combination Antiviral Assay | Huh-7 | - | Cytotoxicity | No evidence of cytotoxicity at effective concentrations | [2] |

Note: The relatively high EC50 value of this compound in the Huh-7 replicon assay is attributed to the low expression of the activating enzyme carboxylesterase 1 (CES1) in these cells.[4]

Experimental Protocols

Cell Culture and Maintenance of Huh-7 Cells

Materials:

-

Huh-7 or Huh-7.5 cell line

-

Dulbecco's Modified Eagle Medium (DMEM) with high glucose

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution (100x)

-

Non-Essential Amino Acids (NEAA) solution (100x)

-

Trypsin-EDTA (0.25%)

-

Phosphate-Buffered Saline (PBS), sterile

-

Cell culture flasks (T-75, T-150)

-

Cell culture plates (6-well, 24-well, 96-well)

-

Humidified incubator (37°C, 5% CO2)

Protocol:

-

Culture Huh-7 cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 1% NEAA.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture cells every 2-3 days or when they reach 80-90% confluency.

-

To subculture, wash the cell monolayer with PBS, and then add Trypsin-EDTA to detach the cells.

-

Neutralize the trypsin with complete growth medium and centrifuge the cell suspension.

-

Resuspend the cell pellet in fresh medium and seed into new culture vessels at the desired density.

HCV Subgenomic Replicon Assay

This protocol describes the use of a subgenomic HCV replicon system, which allows for the study of viral RNA replication without the production of infectious virus particles. Often, these replicons contain a reporter gene, such as luciferase, for easy quantification of replication.

Materials:

-

Huh-7 cells harboring a subgenomic HCV replicon (e.g., genotype 1b with a luciferase reporter)

-

Complete growth medium (as described above) with G418 (Neomycin) for selection, if applicable

-

This compound stock solution (in DMSO)

-

96-well white, clear-bottom cell culture plates

-

Luciferase assay reagent

-

Luminometer

Protocol:

-

Seed Huh-7 cells harboring the HCV replicon in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be kept below 0.5%.

-

Remove the medium from the cells and add the medium containing the different concentrations of this compound. Include a "no drug" control (vehicle only).

-

Incubate the plates for 72 hours at 37°C with 5% CO2.

-

After the incubation period, remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.

-

Measure the luciferase activity using a luminometer.

-

Calculate the EC50 value by plotting the percentage of inhibition of luciferase activity against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Quantification of HCV RNA by Real-Time RT-PCR (qRT-PCR)

This method directly quantifies the amount of viral RNA to determine the effect of this compound.

Materials:

-

HCV-infected Huh-7 cells or replicon cells treated with this compound

-

RNA extraction kit

-

Reverse transcriptase and cDNA synthesis kit

-

qPCR master mix

-

HCV-specific primers and probe (targeting a conserved region like the 5' UTR)

-

Housekeeping gene primers and probe (e.g., GAPDH, for normalization)

-

Real-time PCR instrument

Protocol:

-

Treat HCV-infected or replicon-containing Huh-7 cells with various concentrations of this compound for 72 hours.

-

Extract total RNA from the cells using a commercial RNA extraction kit.

-

Synthesize cDNA from the extracted RNA using a reverse transcriptase kit.

-

Perform qPCR using the synthesized cDNA, HCV-specific primers/probe, and a housekeeping gene primers/probe for normalization.

-

The thermal cycling conditions will depend on the specific qPCR master mix and primers used. A typical program includes an initial denaturation step, followed by 40-45 cycles of denaturation and annealing/extension.

-

Determine the cycle threshold (Ct) values for both the HCV and housekeeping genes.

-

Calculate the relative quantification of HCV RNA using the ΔΔCt method, normalized to the housekeeping gene and relative to the untreated control.

-

Determine the EC50 value based on the reduction in HCV RNA levels.

Cytotoxicity Assay

It is crucial to assess the cytotoxicity of the antiviral compound to ensure that the observed reduction in viral replication is not due to cell death.

Materials:

-

Parental Huh-7 cells (not containing the HCV replicon)

-

This compound stock solution (in DMSO)

-

96-well cell culture plates

-

Cell viability assay reagent (e.g., MTT, MTS, or CellTiter-Glo)

-

Spectrophotometer or luminometer

Protocol:

-

Seed parental Huh-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete growth medium, similar to the efficacy assay.

-

Remove the medium from the cells and add the medium containing the different concentrations of this compound. Include a "no drug" control (vehicle only) and a "cells only" control.

-

Incubate the plates for the same duration as the efficacy assay (e.g., 72 hours).

-

Perform the cell viability assay according to the manufacturer's protocol. This typically involves adding the reagent to the wells and incubating for a specific period.

-

Measure the absorbance or luminescence, depending on the assay used.

-

Calculate the percentage of cell viability relative to the untreated control.

-

Determine the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the log of the this compound concentration.

Visualizations

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. The discovery of IDX21437: Design, synthesis and antiviral evaluation of 2'-α-chloro-2'-β-C-methyl branched uridine pronucleotides as potent liver-targeted HCV polymerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for Uprifosbuvir and Grazoprevir Combination Therapy in Hepatitis C Virus (HCV) In Vitro Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

The treatment of Hepatitis C Virus (HCV) infection has been revolutionized by the advent of direct-acting antivirals (DAAs) that target specific viral proteins essential for replication.[1][2][3] Combination therapy using DAAs with different mechanisms of action is a cornerstone of modern HCV treatment, aiming to achieve high rates of sustained virologic response (SVR) and prevent the emergence of drug-resistant variants.[1][2][4]

This document provides a detailed experimental framework for the in vitro evaluation of a combination therapy involving Uprifosbuvir and Grazoprevir.

-

This compound (MK-3682) is a nucleotide analog inhibitor of the HCV NS5B RNA-dependent RNA polymerase.[5][6][7][8] As a nucleotide analog, it acts as a chain terminator during viral RNA synthesis.[9][10]

-

Grazoprevir (MK-5172) is a potent second-generation inhibitor of the HCV NS3/4A protease.[11][12][13] This viral protease is crucial for cleaving the HCV polyprotein into mature, functional viral proteins.[1][11][14][15]

By targeting two distinct and essential viral enzymes, the combination of this compound and Grazoprevir is hypothesized to exhibit synergistic or additive antiviral activity, providing a strong rationale for its investigation. These protocols outline the necessary steps to determine the individual potencies, cytotoxic profiles, and interaction of this drug combination in a laboratory setting.

Signaling Pathway of HCV Replication and Drug Targets

The following diagram illustrates the simplified replication cycle of HCV within a hepatocyte, highlighting the specific targets of this compound and Grazoprevir.

Caption: HCV replication pathway and DAA targets.

Experimental Workflow

The overall experimental design involves three main stages: determining the individual efficacy and cytotoxicity of each drug, and then evaluating their combined effect for synergistic, additive, or antagonistic interactions.

Caption: Workflow for in vitro combination therapy evaluation.

Materials and Reagents

| Material/Reagent | Supplier (Example) | Catalog # (Example) |

| Huh-7.5 Cells | ATCC | PTA-8503 |

| HCV Genotype 1b Replicon | Apath, LLC | R-1b-1 |

| Dulbecco's Modified Eagle Medium (DMEM) | Gibco | 11965092 |

| Fetal Bovine Serum (FBS) | Gibco | 26140079 |

| Penicillin-Streptomycin | Gibco | 15140122 |

| G418 Sulfate (Geneticin) | Gibco | 10131035 |

| This compound | MedChemExpress | HY-18882 |

| Grazoprevir | MedChemExpress | HY-15632 |

| Dimethyl Sulfoxide (DMSO), Cell Culture Grade | Sigma-Aldrich | D2650 |

| Luciferase Assay System | Promega | E1500 |

| MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | Sigma-Aldrich | M5655 |

| 96-well cell culture plates, white, clear bottom | Corning | 3610 |

| 96-well cell culture plates, clear | Corning | 3596 |

Experimental Protocols

Protocol 1: Antiviral Activity Assay (EC50 Determination)

This protocol determines the 50% effective concentration (EC50) of each drug individually using an HCV replicon system. The replicon cells contain a subgenomic HCV sequence that replicates autonomously and often includes a reporter gene, such as luciferase, for easy quantification of viral replication.

Methodology:

-

Cell Seeding: Seed Huh-7 cells harboring a stable HCV genotype 1b luciferase replicon in a 96-well white, clear-bottom plate at a density of 8 x 10³ cells per well in 100 µL of complete DMEM (supplemented with 10% FBS, Pen-Strep, but without G418).

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Drug Preparation: Prepare serial dilutions of this compound and Grazoprevir in complete DMEM. A typical 8-point dilution series might range from 100 nM down to sub-picomolar concentrations, plus a vehicle control (DMSO).

-

Drug Treatment: Remove the culture medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells. Include wells with vehicle control (e.g., 0.5% DMSO) and untreated cells.

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

-

Quantification of Replication:

-

Remove the medium from the wells.

-

Lyse the cells and measure luciferase activity according to the manufacturer's protocol (e.g., Promega Luciferase Assay System).

-

Read the luminescence on a plate reader.

-

-

Data Analysis:

-

Normalize the luciferase readings to the vehicle control (representing 100% replication).

-

Plot the normalized values against the logarithm of the drug concentration.

-

Calculate the EC50 value using a non-linear regression model (four-parameter variable slope).

-

Protocol 2: Cytotoxicity Assay (CC50 Determination)

This protocol determines the 50% cytotoxic concentration (CC50) of each drug on the host cells to ensure that the observed antiviral effect is not due to cell death.

Methodology:

-

Cell Seeding: Seed parental Huh-7 cells (without the replicon) in a 96-well clear plate at a density of 8 x 10³ cells per well in 100 µL of complete DMEM.

-

Incubation: Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Drug Treatment: Add 100 µL of the same serial drug dilutions used in the antiviral assay. Include a "no-cell" blank and a "no-drug" control.

-

Incubation: Incubate for 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Assay:

-

Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes.

-

-

Data Analysis:

-

Measure the absorbance at 570 nm using a plate reader.

-

Normalize the absorbance values to the vehicle control (representing 100% viability).

-

Calculate the CC50 value using a non-linear regression model.

-

Protocol 3: Combination Synergy Testing (Checkerboard Assay)

This protocol evaluates the interaction between this compound and Grazoprevir using a checkerboard dilution format.

Methodology:

-

Cell Seeding: Seed HCV replicon cells as described in Protocol 5.1.

-

Drug Dilution Matrix: Prepare a drug dilution matrix in a 96-well plate.

-

Dilute this compound serially along the x-axis (e.g., columns 2-11) starting from a concentration of 4x the EC50.

-

Dilute Grazoprevir serially along the y-axis (e.g., rows B-G) starting from a concentration of 4x the EC50.

-

The plate will contain wells with single drugs at various concentrations (in row H and column 12), combinations of both drugs, and a vehicle control (well A1).

-

-

Drug Treatment: Add the drug combinations to the seeded cells and incubate for 72 hours.

-

Quantification: Measure luciferase activity as described in Protocol 5.1.

-

Synergy Analysis:

-

Calculate the percentage of inhibition for each drug combination compared to the vehicle control.

-

Analyze the data using a synergy model such as the Bliss Independence or Loewe Additivity model. Software like SynergyFinder or CalcuSyn can be used for this analysis.[1][16]

-

Synergy is indicated if the combined effect is greater than the expected additive effect (e.g., Bliss score > 10).

-

Additivity is indicated if the effect is as expected (e.g., Bliss score between -10 and 10).

-

Antagonism is indicated if the effect is less than expected (e.g., Bliss score < -10).

-

Data Presentation

Quantitative data should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Individual Antiviral Activity and Cytotoxicity

| Compound | Target | EC50 (nM) [95% CI] | CC50 (µM) [95% CI] | Selectivity Index (SI = CC50/EC50) |

| This compound | NS5B Polymerase | [Insert Data] | [Insert Data] | [Insert Data] |

| Grazoprevir | NS3/4A Protease | [Insert Data] | [Insert Data] | [Insert Data] |

Table 2: Synergy Analysis Summary for this compound + Grazoprevir Combination

| Synergy Model | Synergy Score | Interpretation | Most Synergistic Concentration Range |

| Bliss Independence | [Insert Score] | [Synergy/Additivity/Antagonism] | This compound: [X-Y nM]Grazoprevir: [A-B nM] |

| Loewe Additivity | [Insert Score] | [Synergy/Additivity/Antagonism] | This compound: [X-Y nM]Grazoprevir: [A-B nM] |

| Highest Single Agent (HSA) | [Insert Score] | [Synergy/Additivity/Antagonism] | This compound: [X-Y nM]Grazoprevir: [A-B nM] |

Conclusion and Future Directions

The protocols described provide a comprehensive framework for the preclinical in vitro assessment of this compound and Grazoprevir combination therapy. The results from these experiments will establish the individual potencies of each drug, their therapeutic windows, and crucially, the nature of their interaction when used in combination. A finding of synergy would provide strong support for further investigation of this combination in more complex models, such as infectious HCV cell culture systems or animal models, and ultimately, in clinical development for the treatment of chronic hepatitis C.[1][17]

References

- 1. Evaluation of antiviral drug synergy in an infectious HCV system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. devtoolsdaily.com [devtoolsdaily.com]

- 3. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Huh7 Cell Line: Modeling Hepatitis C Virus Infections and Liver Research [cytion.com]

- 5. Quantifying antiviral activity optimizes drug combinations against hepatitis C virus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Highly Permissive Cell Lines for Subgenomic and Genomic Hepatitis C Virus RNA Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. newdrugapprovals.org [newdrugapprovals.org]

- 9. Required concentration index quantifies effective drug combinations against hepatitis C virus infection - ProQuest [proquest.com]

- 10. fda.gov [fda.gov]

- 11. Rational Design and Adaptive Management of Combination Therapies for Hepatitis C Virus Infection | PLOS Computational Biology [journals.plos.org]

- 12. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In Vitro Resistance Profile of the Hepatitis C Virus NS3/4A Protease Inhibitor TMC435 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

- 15. biorxiv.org [biorxiv.org]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

Synthesis of Uprifosbuvir from Uridine for Research Applications

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: Uprifosbuvir is a potent nucleotide analog inhibitor of the hepatitis C virus (HCV) NS5B RNA polymerase.[1][2] For research and development purposes, a highly efficient and scalable synthesis route from the readily available starting material, uridine, is paramount. This document outlines a detailed protocol for the five-step synthesis of this compound, adapted from the work of Klapars, Chung, and colleagues, which boasts a remarkable 50% overall yield.[3][4][5][6] This represents a significant improvement over earlier 12-step syntheses that had a mere 1% overall yield.[4][6] The protocols provided herein are intended for laboratory-scale synthesis for research applications.

Overview of the Synthetic Pathway

The synthesis of this compound from uridine is accomplished in five key steps:

-

Selective Acylation and Oxidation: Uridine is first protected and then selectively oxidized to introduce a ketone functionality at the 2'-position of the ribose sugar.[3][4]

-

Methylation: A methyl group is introduced at the 2'-position.[6]

-

Cyclization and Chlorination: Intramolecular cyclization followed by chlorination installs the tertiary chloride at the 2'-position.[3][6]

-

Phosphoramidation: The crucial phosphoramidate moiety is introduced at the 5'-hydroxyl group.[3][6]

-

Final Deprotection and Crystallization: Removal of protecting groups and final purification yields this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the this compound synthesis.

| Step | Reaction | Key Reagents | Solvent(s) | Typical Yield | Reference(s) |

| 1 | Selective Acylation and Oxidation of Uridine | Pivaloyl chloride, Pyridine, BF₃·OEt₂, TEMPO, AcOOH | Pyridine, Toluene | 83% | [3][7] |

| 2 | Methylation of 2'-Keto Intermediate | MeMgBr, MnCl₂ | Toluene, Anisole | 90% (assay yield) | [6][7] |

| 3 | Anhydrouridine Formation and Chlorination | N,O-Bis(trimethylsilyl)acetamide (BSA), DBU, Me₂SiCl₂, FeCl₃ | Anisole, 2-Me-THF | 87% (for anhydrouridine) | [3][7] |

| 4 | Dynamic Stereoselective Phosphoramidation | Phenyl chlorophosphoramidate, Chiral Imidazole Catalyst | Isopropyl Acetate | 88% | [3][8] |

| 5 | Deprotection and Crystallization | - | - | - | - |

| Overall | Uridine to this compound | 50% | [3][5] |

Experimental Protocols

Note: These protocols are adapted for research-scale synthesis and should be performed by trained chemists in a suitable laboratory setting with appropriate safety precautions.

Step 1: Preparation of 2'-Keto-3',5'-di-O-pivaloyluridine

This procedure involves the selective acylation of uridine followed by oxidation.

Materials:

-

Uridine

-

Anhydrous Pyridine

-

Pivaloyl Chloride

-

Toluene

-

Boron trifluoride diethyl etherate (BF₃·OEt₂)

-

TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl)

-

Tetrabutylammonium bromide (TBAB)

-

Peracetic acid (AcOOH)

-

Dioctyl sulfide

Protocol:

-

To a dry reaction vessel under a nitrogen atmosphere, add uridine (1.0 equiv) and anhydrous pyridine (approx. 3 mL per gram of uridine). Stir at room temperature until all solids dissolve.

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add pivaloyl chloride (2.2 equiv) while maintaining the internal temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 14-24 hours. Monitor the reaction by TLC or HPLC.

-

Upon completion, quench the reaction with water and extract the product with toluene.

-

To the toluene solution, add BF₃·OEt₂ (1.2 equiv) and heat to 40 °C for 10 hours to drive the acyl migration.

-

Cool the reaction mixture to -10 °C.

-

In a separate vessel, prepare the oxidation reagent by mixing TEMPO, tetrabutylammonium bromide, and peracetic acid in toluene.

-

Add the oxidation reagent to the reaction mixture, maintaining the temperature below 20 °C. Stir for 24 hours.

-

Quench the reaction with an aqueous solution of sodium thiosulfate.

-

Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by crystallization from a suitable solvent system (e.g., toluene/heptane) to yield the crystalline ketone.[7]

Step 2: Methylation of the 2'-Keto Intermediate

This step introduces the 2'-methyl group with high diastereoselectivity.

Materials:

-

2'-Keto-3',5'-di-O-pivaloyluridine

-

Anhydrous Toluene

-

Anhydrous Anisole

-

Methylmagnesium bromide (MeMgBr) solution

-

Manganese(II) chloride (MnCl₂)

Protocol:

-

To a dry reaction vessel under a nitrogen atmosphere, add the 2'-keto intermediate (1.0 equiv) dissolved in a mixture of toluene and anisole.

-

In a separate vessel, prepare the methylmanganese reagent by adding MnCl₂ to a solution of MeMgBr in THF.

-

Cool the solution of the keto intermediate to -15 °C.

-

Slowly add the pre-formed methylmanganese reagent to the keto-intermediate solution.

-

Stir the reaction at -15 °C and monitor by TLC or HPLC until completion.

-

Quench the reaction by the slow addition of aqueous ammonium chloride solution.

-

Warm the mixture to room temperature and separate the layers.

-

Extract the aqueous layer with toluene.

-

Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure to yield the crude tertiary alcohol.[6][7]

Step 3: Anhydrouridine Formation and Chlorination

This two-part step first forms a cyclized intermediate, which is then chlorinated.

Materials:

-

Crude tertiary alcohol from Step 2

-

Anisole

-

2-Methyltetrahydrofuran (2-MeTHF)

-

Hydrochloric acid (catalytic amount)

-

N,O-Bis(trimethylsilyl)acetamide (BSA)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Methanol

-

Isopropyl alcohol (IPA)

-

Dichlorodimethylsilane (Me₂SiCl₂)

-

Iron(III) chloride (FeCl₃)

-

Tetramethyldisiloxane (TMDSO)

Protocol:

Part A: Anhydrouridine Formation

-

Dissolve the crude tertiary alcohol in a mixture of anisole and 2-MeTHF.

-

Add a catalytic amount of concentrated HCl and heat the mixture to 75 °C.

-

Slowly add BSA and continue stirring at 75 °C for 8 hours.[7]

-

Cool the reaction to 60 °C and add methanol, followed by DBU.[7]

-

After 90 minutes, cool the reaction and crystallize the anhydrouridine product by adding IPA.[7]

-

Filter the solid and wash with cold IPA to obtain the pure anhydrouridine intermediate.

Part B: Chlorination

-

Suspend the anhydrouridine intermediate in a suitable solvent.

-

Add dichlorodimethylsilane, iron(III) chloride, and tetramethyldisiloxane.

-

Stir the reaction at room temperature until completion as monitored by TLC or HPLC.

-

Carefully quench the reaction with an aqueous bicarbonate solution.

-

Extract the product with an organic solvent, wash with brine, dry over sodium sulfate, and concentrate to give the crude 2'-chloro intermediate.

Step 4: Dynamic Stereoselective Phosphoramidation

This is the key step to install the phosphoramidate side chain with high stereocontrol.

Materials:

-

2'-Chloro intermediate from Step 3

-

(S)-Alanine isopropyl ester hydrochloride

-

Phenyl dichlorophosphate

-

Triethylamine

-

Isopropyl acetate (iPrOAc)

-

Chiral dimeric imidazole carbamate catalyst

Protocol:

-

Preparation of the Chlorophosphoramidate Reagent:

-

In a dry vessel, dissolve phenyl dichlorophosphate in iPrOAc and cool to -20 °C.

-

In a separate vessel, prepare a mixture of (S)-alanine isopropyl ester (prepared from its hydrochloride salt and a base) and triethylamine.

-

Slowly add the alanine ester mixture to the phenyl dichlorophosphate solution, maintaining the temperature below -10 °C.

-

Stir for 1 hour, then filter the resulting slurry to obtain a solution of the chlorophosphoramidate reagent.[7]

-

-

Phosphoramidation Reaction:

-

To a solution of the 2'-chloro intermediate (1.0 equiv) in a suitable solvent, add the chiral imidazole catalyst (typically 1-5 mol%).

-

Cool the mixture to the desired temperature (e.g., 0 °C).

-

Slowly add the freshly prepared solution of the chlorophosphoramidate reagent.

-

Stir the reaction until completion, monitoring by HPLC to observe the formation of this compound.

-

Quench the reaction with water.

-

Separate the organic layer, wash sequentially with aqueous acid, aqueous base, and brine.

-

Dry the organic layer over sodium sulfate and concentrate to give the crude this compound.

-

Step 5: Final Purification

The crude this compound is purified by crystallization to obtain the final product with high purity. The specific crystallization solvent system may vary but can include mixtures of esters and alkanes.

Visualizations

Mechanism of Action: this compound as an HCV NS5B Polymerase Inhibitor

This compound is a prodrug that is metabolized in hepatocytes to its active triphosphate form. This active metabolite then acts as a competitive inhibitor and chain terminator of the HCV NS5B RNA-dependent RNA polymerase, thus halting viral replication.

Caption: Metabolic activation and mechanism of action of this compound.

Experimental Workflow: Synthesis of this compound from Uridine

This diagram illustrates the high-level workflow for the five-step synthesis of this compound.

Caption: High-level workflow for the synthesis of this compound.

References

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. Understanding effect site pharmacology of this compound, a hepatitis C virus nucleoside inhibitor: Case study of a multidisciplinary modeling approach in drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Efficient synthesis of antiviral agent this compound enabled by new synthetic methods - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New, Improved Synthesis of this compound - ChemistryViews [chemistryviews.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. Organocatalytic asymmetric synthesis of P-stereogenic molecules - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Establishing Uprifosbuvir-Resistant HCV Replicons In Vitro

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uprifosbuvir (MK-3682) is a uridine nucleoside monophosphate prodrug that acts as an inhibitor of the hepatitis C virus (HCV) NS5B RNA polymerase.[1][2][3] As with other direct-acting antivirals, the potential for the emergence of drug-resistant variants is a critical aspect of its preclinical and clinical evaluation. The use of in vitro HCV replicon systems is a well-established method for selecting and characterizing drug-resistant mutations.[2][4][5] These systems allow for the controlled study of viral evolution under drug pressure and the identification of specific amino acid substitutions that confer resistance.

This document provides detailed protocols for the establishment of this compound-resistant HCV replicons in a laboratory setting. It outlines the necessary steps from cell culture and replicon transfection to drug selection, and the subsequent characterization of resistant phenotypes and genotypes.

Data Presentation

The primary outcome of in vitro resistance studies is the quantification of the shift in antiviral susceptibility. This is typically expressed as the fold-change in the 50% effective concentration (EC50) of the drug required to inhibit viral replication in mutant replicons compared to the wild-type. While specific EC50 fold-change data for this compound-resistant mutants is not extensively available in public literature, studies on the closely related nucleoside inhibitor Sofosbuvir have consistently identified the S282T substitution in the NS5B polymerase as the primary resistance mutation.[5][6] Escape from this compound treatment in cell culture has been shown to select for viral populations with mutations associated with Sofosbuvir resistance, with S282T being the mutation that confers significant phenotypic resistance.[7] The following table summarizes representative data for the S282T mutation, which is the most anticipated resistance mutation for this compound.

| HCV Genotype | NS5B Mutation | Fold-Change in EC50 (Sofosbuvir) | Replication Capacity (% of Wild-Type) |

| 1b | S282T | 2.4 - 19.4 | 3.2 - 22 |

| 2a | S282T | 2.4 - 19.4 | 3.2 - 22 |

| 3a | S282T | 2.4 - 19.4 | 3.2 - 22 |

| 4a | S282T | 2.4 - 19.4 | 3.2 - 22 |

| 5a | S282T | 2.4 - 19.4 | 3.2 - 22 |

| 6a | S282T | 2.4 - 19.4 | 3.2 - 22 |

Data presented for the S282T mutation is based on studies with Sofosbuvir and is expected to be indicative of the resistance profile for this compound.[5][6]

Experimental Protocols

Cell Culture and Maintenance of HCV Replicon Cell Lines

This protocol describes the maintenance of Huh-7 human hepatoma cells harboring a subgenomic HCV replicon.

Materials:

-

Huh-7 cells containing a subgenomic HCV replicon (e.g., genotype 1b)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Non-Essential Amino Acids (NEAA)

-

G418 (Geneticin)

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Culture Huh-7 replicon cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 1% NEAA.

-

For routine maintenance, include G418 at a concentration of 500 µg/mL to maintain selective pressure on replicon-containing cells.[4]

-

Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

-

Passage the cells every 3-4 days or when they reach 80-90% confluency. To passage, wash the cells with PBS, detach with Trypsin-EDTA, and re-seed at a 1:3 to 1:5 ratio in fresh medium.

In Vitro Selection of this compound-Resistant HCV Replicons

This protocol outlines the long-term culture of HCV replicon cells in the presence of increasing concentrations of this compound to select for resistant variants.

Materials:

-

Huh-7 HCV replicon cells

-

Complete DMEM (as described above) with G418

-

This compound (MK-3682)

Procedure:

-

Determine the EC50 of this compound against the wild-type HCV replicon cell line using a standard antiviral assay.

-

Plate Huh-7 replicon cells in a culture flask and allow them to adhere overnight.

-

Begin the selection by adding complete DMEM containing G418 and this compound at a concentration equal to the EC50.

-

Culture the cells, changing the medium every 3-4 days, until the cells recover and grow steadily.

-

Once the cells are growing robustly, passage them and double the concentration of this compound.

-

Repeat this process of gradually increasing the drug concentration over a period of 10-15 weeks.[5][6]

-

At each passage, harvest a portion of the cells and store them at -80°C for future analysis.

-

Monitor the cell population for the emergence of resistant colonies that can thrive at higher drug concentrations.

Quantification of HCV RNA by RT-qPCR

This protocol is for the quantification of HCV replicon RNA levels to assess the replication capacity of wild-type and resistant replicons.

Materials:

-

Total RNA extraction kit

-

Reverse transcriptase

-

qPCR master mix with a fluorescent dye (e.g., SYBR Green)

-

HCV-specific primers and probe (targeting a conserved region like the 5' UTR)

-

Housekeeping gene primers (e.g., GAPDH) for normalization

-

Real-time PCR instrument

Procedure:

-

Extract total RNA from the harvested wild-type and this compound-resistant replicon cells.

-

Perform a one-step or two-step RT-qPCR. For a two-step reaction, first, reverse transcribe the RNA into cDNA.

-

Set up the qPCR reaction with the cDNA, qPCR master mix, and HCV-specific primers.

-

Run the reaction on a real-time PCR instrument using a standard thermal cycling protocol.

-

Quantify the HCV RNA levels relative to the housekeeping gene to normalize for the amount of input RNA.[8]

-

Compare the normalized HCV RNA levels of the resistant replicons to the wild-type to determine the relative replication capacity.

Genotypic Analysis of NS5B Resistance Mutations

This protocol describes the sequencing of the NS5B region of the HCV replicon to identify mutations conferring resistance to this compound.

Materials:

-

Total RNA from replicon cells

-

RT-PCR kit

-

Primers flanking the NS5B coding region

-

PCR purification kit

-

Sanger sequencing reagents and access to a sequencer

Procedure:

-

Extract total RNA from the selected this compound-resistant cell populations.

-

Perform RT-PCR to amplify the NS5B coding region from the replicon RNA.

-

Purify the PCR product to remove primers and dNTPs.

-

Sequence the purified PCR product using both forward and reverse primers.

-

Align the resulting sequences with the wild-type NS5B sequence to identify amino acid substitutions.[9][10]

Visualizations

Caption: Experimental workflow for selecting this compound-resistant HCV replicons.

Caption: Mechanism of action of this compound.

Caption: Mechanism of resistance to this compound.

References

- 1. Mutations Conferring Resistance to a Potent Hepatitis C Virus Serine Protease Inhibitor In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]

- 3. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Understanding Hepatitis C Virus Drug Resistance: Clinical Implications for Current and Future Regimens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro selection of resistance to sofosbuvir in HCV replicons of genotype-1 to -6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]